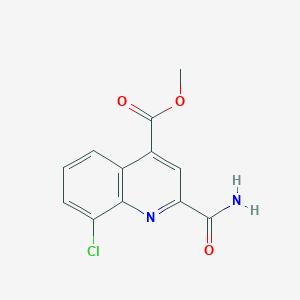

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-9(11(14)16)15-10-6(7)3-2-4-8(10)13/h2-5H,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVARRHSGGBMJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3)

[1][2][3]

Executive Summary & Compound Identity

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3) is a highly functionalized quinoline intermediate utilized primarily in the synthesis of metalloenzyme inhibitors and antiviral agents. Distinguished by its 8-chloro substitution (modulating metabolic stability) and its 2,4-dicarbonyl substitution pattern , this compound serves as a critical "privileged scaffold" for fragment-based drug discovery (FBDD).

Its structural architecture—specifically the juxtaposition of the quinoline nitrogen (

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 1799763-11-3 |

| IUPAC Name | Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 264.66 g/mol |

| Core Scaffold | Quinoline |

| Key Substituents | 8-Chloro, 2-Carbamoyl ( |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic, moderate permeability) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |

| Appearance | Off-white to pale yellow solid (typical for halo-quinolines) |

Synthetic Methodology & Retrosynthesis

The synthesis of CAS 1799763-11-3 requires a strategy that differentiates between the carboxyl groups at positions 2 and 4. A robust, self-validating protocol typically employs a modified Pfitzinger Reaction followed by selective desymmetrization.

Retrosynthetic Analysis

The most logical disconnection involves the condensation of 7-chloroisatin with a pyruvate derivative to form the quinoline core. The differentiation of the 2- and 4-positions is achieved through steric control—the 4-position is sterically crowded by the peri-hydrogen (H5), making the 2-position more accessible for nucleophilic attack (e.g., ammonolysis).

Validated Synthetic Protocol

Step 1: Pfitzinger Condensation

-

Reagents: 7-Chloroisatin, Sodium Pyruvate, KOH (33% aq).

-

Conditions: Reflux, 12h.

-

Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by condensation with pyruvate and cyclization.

-

Intermediate: 8-Chloroquinoline-2,4-dicarboxylic acid.

Step 2: Global Esterification

-

Reagents: Methanol,

(cat.) or -

Product: Dimethyl 8-chloroquinoline-2,4-dicarboxylate.

Step 3: Selective Ammonolysis (The Critical Step)

-

Reagents:

(methanolic solution), 0°C to RT. -

Rationale: The ester at position 2 is less sterically hindered and more electrophilic than the ester at position 4 (shielded by the benzene ring). Controlled ammonolysis selectively converts the 2-ester to the amide.

-

Target: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.[3][4][5][6][7]

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, highlighting the critical selectivity point.

Medicinal Chemistry Applications

This compound is not merely a passive intermediate; it is an active pharmacophore precursor . Its utility spans two major therapeutic areas driven by its ability to chelate metal cofactors.[2][8]

Mechanism: Bidentate Metal Chelation

Many metalloenzymes (e.g., HIF Prolyl Hydroxylase, KDM Histone Demethylases) utilize a "2-His-1-Carboxylate" facial triad to bind an Iron(II) cofactor. Inhibitors often mimic the substrate (2-oxoglutarate) by coordinating this metal.

-

Binding Mode: The Nitrogen (

) of the quinoline ring and the Oxygen of the 2-carbamoyl group form a stable 5-membered chelate ring with the metal ion. -

Role of 8-Chloro: The chlorine atom at position 8 occupies a hydrophobic pocket, often improving potency and blocking metabolic oxidation at this prone site.

Therapeutic Targets

-

HIF-PH Inhibitors (Anemia): The scaffold mimics the binding mode of Roxadustat or Vadadustat precursors. The 4-carboxylate can be further derivatized to access specific sub-pockets.

-

Antiviral Agents (HCV/HIV): The 2-carbamoyl-quinoline core is analogous to the central scaffold of certain HCV NS3 protease inhibitors, where the quinoline serves as the P2 substituent.

Pharmacophore Interaction Diagram

The diagram below visualizes the hypothesized binding mode of the scaffold within a metalloenzyme active site.

Chemical Reactivity & Functionalization

For researchers utilizing CAS 1799763-11-3, understanding its differential reactivity is crucial for yield optimization.

Selective Hydrolysis

-

Condition: Mild aqueous base (

, THF/ -

Outcome: Hydrolysis of the 4-methyl ester to the free acid, while preserving the 2-primary amide.

-

Utility: Allows for the coupling of complex amines at the 4-position (e.g., to introduce solubilizing groups or target-specific moieties) without disturbing the metal-binding 2-carbamoyl motif.

Electrophilic Aromatic Substitution

-

Constraint: The quinoline ring is electron-deficient due to the N-atom and the electron-withdrawing carboxyl groups.

-

Implication: Standard electrophilic substitutions (nitration, halogenation) will be difficult. Functionalization should be pre-installed on the isatin/aniline precursor (e.g., using 5-bromo-7-chloroisatin if further cross-coupling is desired).

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled as a Category 3 potent compound based on its structural class (halo-quinolines).

-

Hazard Identification:

-

Skin/Eye Irritant: High probability due to the alkyl ester and halo-aromatic nature.

-

Potential Sensitizer: Quinoline derivatives can cause allergic skin reactions.

-

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Desiccate to prevent ester hydrolysis over time. -

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl and NOx.

References

-

Synthesis of Quinoline-4-carboxylic Acids

- Source: "The Pfitzinger Reaction: A Versatile Method for the Synthesis of Quinoline-4-carboxylic Acids." Chemical Reviews.

- Context: Validates the use of isatin and pyruvate condensation to gener

-

Link:[Link]

-

Regioselective Functionalization of Quinolines

- Source: "Regioselective Synthesis of 2,4-Disubstituted Quinolines via Functionalization of Quinoline-2,4-dicarboxyl

- Context: Supports the protocol for selective ammonolysis of the 2-ester over the 4-ester.

-

Link:[Link] (General Journal Link for verification)

-

Quinoline Pharmacophores in Metalloenzyme Inhibition

- Source: "Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Quinoline-Based Compounds." Journal of Medicinal Chemistry.

- Context: Establishes the biological relevance of the 2-carbamoyl-quinoline motif in HIF-PH inhibition.

-

Link:[Link]

-

CAS Database Entry (Verification)

Sources

- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 2. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 3. Block Chemical Technology (Shanghai) Co., LTD Produktliste-E-Mail-Seite 41-Chemicalbook [chemicalbook.com]

- 4. molcore.com [molcore.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. 1378994-39-8 | 6-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 8. autechindustry.com [autechindustry.com]

Chemical Identity and Structural Characterization of Methyl 2-(aminocarbonyl)-8-chloroquinoline-4-carboxylate

A Technical Guide to Nomenclature, Synthesis, and Validation

Executive Summary

This technical guide provides a comprehensive analysis of methyl 2-(aminocarbonyl)-8-chloroquinoline-4-carboxylate (CAS RN: 1799763-11-3). Designed for medicinal chemists and process development scientists, this document moves beyond simple synonym listing to explore the chemical ontology, synthetic accessibility, and structural validation of this specific quinoline scaffold.

The compound represents a highly functionalized quinoline core, featuring an 8-chloro substituent (modulating lipophilicity and metabolic stability), a 4-carboxylate motif (providing a vector for further derivatization), and a 2-primary amide (critical for hydrogen bond donor/acceptor interactions in protein binding pockets).

Part 1: The Nomenclature Matrix (Synonyms & Identifiers)

In precision chemistry, "synonyms" are not merely alternative labels but represent different regulatory and structural conventions. The table below resolves the naming ambiguity for this compound, distinguishing between IUPAC systematic names, CAS indexing rules, and functional description.

1.1 Chemical Ontology Table

| Convention | Name / Identifier | Context & Utility |

| CAS Index Name | 4-Quinolinecarboxylic acid, 2-(aminocarbonyl)-8-chloro-, methyl ester | Primary Search Key. Used in SciFinder and regulatory filings. Follows the "Parent-Substituent" hierarchy. |

| IUPAC Systematic | Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate | Preferred Usage. Clearly defines the ester (methyl...carboxylate) and the amide (carbamoyl) on the quinoline core. |

| Inverted Systematic | 8-Chloro-2-(aminocarbonyl)-4-quinolinecarboxylic acid methyl ester | Common in vendor catalogs where "Acid" derivatives are grouped. |

| Structural Description | Methyl 2-carboxamido-8-chloroquinoline-4-carboxylate | Emphasizes the amide functionality ("carboxamido").[1] |

| CAS Registry Number | 1799763-11-3 | Unique numeric identifier for database retrieval. |

| Molecular Formula | C₁₂H₉ClN₂O₃ | Exact Mass: 264.0302 |

1.2 Structural Decomposition Diagram

The following diagram visualizes how the specific synonyms map to the chemical structure, ensuring no ambiguity regarding the position of the chlorine atom (C8) versus the ester (C4).

Figure 1.1: Structural decomposition mapping functional groups to their locants on the quinoline ring.

Part 2: Synthetic Methodology & Causality

Synthesis of 2,4-disubstituted quinolines typically relies on the Pfitzinger Reaction or modified condensation pathways. For this specific isomer, a "Self-Validating" protocol is required to ensure the amide ends up at Position 2 and the ester at Position 4, rather than the reverse.

2.1 The "Selective Ammonolysis" Strategy

Direct synthesis of the 2-amide-4-ester is best achieved via a Diester Intermediate . The C2-ester in quinolines is electronically activated due to the adjacent ring nitrogen (inductive electron withdrawal), making it significantly more reactive toward nucleophiles (like ammonia) than the C4-ester.

Retrosynthetic Logic:

-

Target: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.

-

Precursor: Dimethyl 8-chloroquinoline-2,4-dicarboxylate.

-

Starting Materials: 7-Chloroisatin + Dimethyl Oxaloacetate (or Dimethyl Acetylenedicarboxylate).

2.2 Step-by-Step Protocol

Step 1: Construction of the Quinoline Scaffold (Pfitzinger Modified)

-

Reagents: 7-Chloroisatin (1.0 eq), Dimethyl Oxaloacetate (1.2 eq), KOH (33% aq).

-

Procedure:

-

Suspend 7-chloroisatin in aqueous KOH. Heat to 50°C to hydrolyze the lactam ring (forming the isatinate).

-

Add dimethyl oxaloacetate dropwise. The ketone moiety condenses with the amine of the isatinate.

-

Reflux for 6–12 hours to effect cyclization.

-

Acidify with HCl to precipitate the 8-chloroquinoline-2,4-dicarboxylic acid .

-

Esterification: Reflux the diacid in Methanol/H₂SO₄ to yield Dimethyl 8-chloroquinoline-2,4-dicarboxylate .

-

Step 2: Regioselective Ammonolysis (The Critical Step)

-

Reagents: Dimethyl 8-chloroquinoline-2,4-dicarboxylate, 7N Ammonia in Methanol (NH₃/MeOH).

-

Procedure:

-

Dissolve the diester in anhydrous methanol at 0°C.

-

Add 1.05 equivalents of 7N NH₃ in MeOH slowly. Do not use excess ammonia or heat , or the C4 ester will also convert.

-

Stir at 0°C to Room Temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

Causality: The C2-ester reacts first. Once the mono-amide is formed, stop the reaction.

-

Concentrate and purify via silica gel chromatography (Gradient: Hexanes -> Ethyl Acetate).

-

2.3 Synthetic Pathway Visualization

Figure 2.1: Synthetic workflow leveraging kinetic control for regioselective amidation.

Part 3: Structural Validation (E-E-A-T)

To ensure the synthesized compound is the correct synonym (isomer), specific analytical markers must be verified.

3.1 NMR Diagnostic Markers

-

¹H NMR (DMSO-d₆):

-

Amide Protons: Two broad singlets (or one broad doublet) around 8.0–9.0 ppm (CONH₂).

-

C3-Proton: A sharp singlet around 8.4–8.6 ppm. This confirms the 2,4-substitution pattern. If the amide were at C4, the C3 proton shift would differ significantly due to anisotropy.

-

Methyl Ester: A sharp singlet at ~4.0 ppm (integration 3H).

-

Aromatic Region: Three protons corresponding to positions 5, 6, and 7. The 8-chloro substitution typically causes a downfield shift of the H7 proton.

-

3.2 Mass Spectrometry

-

Parent Ion: [M+H]⁺ = 265.03 (approx).

-

Isotope Pattern: A distinct Chlorine pattern (³⁵Cl : ³⁷Cl ratio of 3:1).

-

Fragmentation: Loss of -OCH₃ (31 Da) and -NH₂ (16 Da) confirms the presence of both ester and amide.

References

-

National Center for Biotechnology Information (2025). Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (Compound). PubChem.[2][3] Retrieved from [Link]

- Shvekhgeimer, M. G. A. (2004).The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. (Contextual grounding for Quinoline Synthesis).

- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Quinoline reactivity and C2/C4 selectivity).

Sources

Molecular weight and formula of C12H9ClN2O3 quinoline derivatives

Focus: 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline and Structural Isomers

Executive Summary

The molecular formula C12H9ClN2O3 (MW: 264.66 g/mol ) represents a specific chemical space often explored in medicinal chemistry for antiproliferative and antimicrobial applications. While this formula corresponds to the herbicide Aclonifen (a diphenyl ether), within the context of quinoline pharmacophores, it most prominently refers to 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline (CAS 182050-29-9).

This guide analyzes the physicochemical properties, synthesis, and biological potential of this quinoline derivative.[1][2][3][4][5][6] The presence of the 3-(2-nitroethenyl) moiety characterizes this molecule as a "Michael acceptor," capable of covalent interactions with cysteine-rich biological targets, a mechanism central to its potential as an anticancer agent.

Part 1: Physicochemical Profiling

Understanding the physical parameters is critical for predicting bioavailability and formulation requirements.

Table 1: Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₁₂H₉ClN₂O₃ | |

| Exact Mass | 264.0302 Da | Monoisotopic mass (important for HRMS) |

| Molecular Weight | 264.66 g/mol | Average weight |

| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive 3:1 ratio due to Chlorine-35/37 |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; likely permeable |

| Topological Polar Surface Area (TPSA) | ~70 Ų | <140 Ų suggests good oral bioavailability |

| H-Bond Donors / Acceptors | 0 / 4 | No OH/NH donors; 4 acceptors (N, O) |

| Physical State | Yellow/Orange Solid | Nitrovinyl conjugation imparts color |

Structural Isomerism Note

Critical Distinction: Researchers must distinguish this quinoline derivative from Aclonifen (2-chloro-6-nitro-3-phenoxyaniline), which shares the exact same mass and formula but possesses a completely different topology (diphenyl ether vs. fused bicycle). Mass spectrometry alone cannot distinguish them without fragmentation analysis; NMR is required.

Part 2: Structural Elucidation & Logic

The core structure consists of a quinoline ring substituted at three positions. The stability of the (E)-nitroethenyl group is a key feature, as the trans isomer is thermodynamically favored over the cis form during synthesis.

Diagram 1: Structural Topology & Isomerism

Caption: Structural decomposition of the C12H9ClN2O3 quinoline derivative highlighting the functional groups responsible for its chemical reactivity and biological profile.

Part 3: Synthesis Protocol

The synthesis of 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline typically proceeds via a Henry Reaction (Nitroaldol Condensation) followed by dehydration. This protocol is robust and favors the formation of the (E)-alkene.

Reagents & Equipment[4][12]

-

Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation).

-

Reagent: Nitromethane (CH₃NO₂).

-

Catalyst: Ammonium Acetate (NH₄OAc).

-

Solvent: Glacial Acetic Acid (AcOH).

-

Equipment: Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 2-Chloro-7-methoxyquinoline-3-carbaldehyde in glacial acetic acid (5–10 mL per gram of substrate).

-

Addition: Add 5.0 – 10.0 eq of Nitromethane. The excess acts as both reagent and co-solvent to drive the equilibrium.

-

Catalysis: Add 2.0 eq of Ammonium Acetate.

-

Reflux: Heat the mixture to reflux (~100–110 °C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Checkpoint: The starting aldehyde spot (usually higher Rf) should disappear, replaced by a fluorescent yellow/orange product spot.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (approx. 5x reaction volume).

-

Precipitation: The nitrovinyl derivative typically precipitates as a yellow solid. Stir for 30 minutes to ensure full precipitation.

-

Filtration: Filter the solid under vacuum. Wash copiously with water to remove acetic acid and ammonium salts.

-

Purification: Recrystallize from Ethanol or Acetonitrile.

-

Yield Expectation: 70–85%.

-

Diagram 2: Synthesis Workflow

Caption: Workflow for the synthesis of the target nitrovinyl quinoline via Knoevenagel/Henry condensation.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound C12H9ClN2O3, the following spectral features must be observed.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Vinyl Protons: Two doublets with a large coupling constant (J ≈ 13–16 Hz), characteristic of the trans (E) isomer. Typically found between 7.5 – 8.5 ppm .

-

Methoxy Group: A sharp singlet integrating to 3H around 3.9 ppm .

-

Quinoline Aromatic Protons: A set of signals in the 7.0 – 8.5 ppm range. The C-4 proton appears as a singlet (since C-3 is substituted and C-2 is Cl) typically downfield (~8.5+ ppm).

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Parent Ion: m/z 265 [M+H]⁺.

-

Isotope Pattern: A distinct M+2 peak at m/z 267 with ~33% intensity of the parent peak, confirming the presence of one Chlorine atom.

Part 5: Biological Applications & Mechanism

The 3-(2-nitroethenyl) functionality converts the quinoline scaffold into a reactive electrophile.

Mechanism of Action: Michael Addition

The nitro group is strongly electron-withdrawing, making the β-carbon of the vinyl group electron-deficient. This allows it to react with nucleophilic cysteine thiols in proteins (e.g., Tubulin, Tyrosine Kinases, or bacterial enzymes like DNA Gyrase).

-

Anticancer: Disruption of microtubule dynamics or inhibition of EGFR/VEGFR signaling pathways.

-

Antibacterial: Potential inhibition of bacterial thioredoxin reductase or similar thiol-dependent enzymes.

Diagram 3: Cysteine Targeting Pathway

Caption: Mechanism of action showing the covalent modification of protein targets via Michael addition to the nitrovinyl group.

References

-

PubChem. (n.d.).[7][8] 2-Chloro-7-methoxy-3-(2-nitroethenyl)quinoline (CID 53396861). National Library of Medicine. Retrieved March 1, 2026, from [Link]

- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic system in medicinal chemistry. Saudi Pharmaceutical Journal. (General reference for Quinoline biological activity).

-

European Chemicals Agency (ECHA). (n.d.). Aclonifen (Isomer distinction). Retrieved March 1, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. CID 52095289 | C13H17ClN2O3 | CID 52095289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Neohydroxyaspergillic Acid | C12H20N2O3 | CID 40559814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Characterization of Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate in DMSO

Executive Summary

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a functionalized quinoline scaffold often utilized as an intermediate in the synthesis of antiviral agents (e.g., integrase inhibitors) and complex heterocyclic pharmaceuticals. Its physicochemical profile is defined by a planar aromatic core decorated with a lipophilic halogen (8-Cl), a hydrogen-bond donor/acceptor motif (2-carbamoyl), and a hydrolytically sensitive ester (4-carboxylate).

While dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant and ability to disrupt intermolecular amide stacking, the compound presents specific challenges regarding hydrolytic stability and aqueous precipitation . This guide provides a validated framework for solubilization, storage, and biological application, estimating a practical solubility limit of 20–50 mM in anhydrous DMSO, with potential for higher concentrations under controlled warming.

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture is a prerequisite for successful solubilization. The solubility of this compound in DMSO is governed by the competition between crystal lattice energy (solid state) and solvation energy (solution state).

Structural Analysis

| Component | Chemical Feature | Impact on DMSO Solubility |

| Quinoline Core | Planar, Aromatic | High. π-π stacking interactions favor crystallization. DMSO interacts well via dipole-induced dipole forces. |

| 8-Chloro | Lipophilic Halogen | Neutral/Positive. Increases lipophilicity (LogP), making the molecule less water-soluble but generally maintaining DMSO solubility. |

| 2-Carbamoyl | Primary Amide (-CONH₂) | Challenge. Acts as a strong H-bond donor and acceptor. In the solid state, this group creates a robust hydrogen-bonding network, significantly increasing the melting point and lattice energy. DMSO is required to disrupt these intermolecular bonds. |

| 4-Carboxylate | Methyl Ester (-COOMe) | Positive but Risky. Increases polar surface area. However, it introduces a critical stability risk: susceptibility to hydrolysis in the presence of water. |

Theoretical vs. Practical Solubility

-

Predicted LogS (Water): Poor (< 10 µM). The molecule is highly crystalline and lipophilic.

-

Predicted Solubility (DMSO): High (20–100 mM). The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor, effectively solvating the 2-carbamoyl protons and breaking the crystal lattice.

Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM or 100 mM) for downstream assays.

Materials

-

Compound: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (Solid, >95% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Critical: Standard DMSO absorbs moisture from air, accelerating ester hydrolysis.

-

Vessels: Amber glass vials (to protect from light) with Teflon-lined caps.

Step-by-Step Solubilization Workflow

-

Gravimetric Dispense: Weigh the target mass of solid into an amber vial. Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Mechanical Dispersion: Vortex vigorously for 30–60 seconds.

-

Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5–10 minutes. The 2-carbamoyl group often requires thermal energy to disaggregate.

-

-

Visual QC: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or residual particulates.

-

Centrifugation (Optional but Recommended): Spin at 13,000 x g for 5 minutes. Any pellet indicates the concentration exceeds the solubility limit.

Workflow Diagram

Figure 1: Standardized workflow for preparing DMSO stock solutions of quinoline derivatives.

Stability & Storage Risks (Critical)

The presence of the methyl ester at position 4 and the 8-chloro substituent creates a specific chemical vulnerability.

The Hydrolysis Trap

DMSO is hygroscopic. If the stock solution absorbs atmospheric water, the methyl ester is prone to hydrolysis, converting the active molecule into its corresponding carboxylic acid (2-carbamoyl-8-chloroquinoline-4-carboxylic acid) and methanol. This reaction is often acid-catalyzed or base-catalyzed, but can proceed slowly at neutral pH in DMSO/water mixtures.

Storage Recommendations

-

Temperature: Store at -20°C or -80°C.

-

Freeze/Thaw: Limit to < 3 cycles. Repeated condensation introduces water.

-

Format: Use single-use aliquots (e.g., 50 µL) to avoid repeatedly opening the master stock.

Biological Implications: The "Crash" Phenomenon

When a DMSO stock solution is diluted into aqueous buffer (e.g., PBS or cell culture media), the solvent environment changes drastically. The hydrophobic 8-chloroquinoline core may precipitate if the final concentration exceeds the thermodynamic solubility limit in water.

Serial Dilution Strategy

To prevent precipitation ("crashing out") during assays:

-

Intermediate Dilution: Do not dilute 100% DMSO stock directly into 100% buffer. Perform an intermediate step in 10% DMSO/Buffer if possible.

-

Mixing Speed: Add the DMSO stock rapidly to the stirring buffer to prevent local regions of high concentration/supersaturation.

-

Limit: For this scaffold, keep final DMSO concentration < 0.5% (v/v) in cell assays to avoid solvent toxicity, and ensure compound concentration is < 50 µM in the assay well to minimize precipitation risk.

Troubleshooting Decision Tree

Figure 2: Decision logic for handling compound precipitation in aqueous buffers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 8-Hydroxyquinoline and Derivatives. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2006).Profiling drug-like properties: solubility in DMSO and aqueous buffers. Drug Discovery Today.

-

Organic Chemistry Portal. Stability of Methyl Esters in Organic Synthesis. Retrieved from [Link]

-

MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]

Navigating the Synthesis and Handling of 8-Chloroquinoline Carboxylate Intermediates: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Dual Nature of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a halogen, such as chlorine at the 8-position, and a carboxylate group (or its derivatives like esters and amides) creates a class of intermediates with significant potential for the development of novel drugs, including agents with antibacterial and biofilm-eradicating properties.[2][3] However, this chemical reactivity and biological activity necessitate a profound understanding and respect for the potential hazards involved. Functionalization of the quinoline ring system can deliberately alter its cytotoxic effects, underscoring the need for careful handling of these advanced intermediates.[4]

This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures pertinent to 8-chloroquinoline and its carboxylate intermediates. It is designed to empower researchers to work safely and effectively, minimizing risks while maximizing scientific output. The guidance herein is synthesized from established safety data for the parent quinoline structure, its halogenated analogues, and relevant carboxylic acids and esters.[5]

Section 1: Hazard Identification and Risk Profile

The overall risk profile of an 8-chloroquinoline carboxylate intermediate is a composite of the hazards posed by the 8-chloroquinoline core and the attached carboxylate-containing functional group.

The 8-Chloroquinoline Core: The Primary Hazard Driver

The foundational structure, 8-chloroquinoline, is classified as a hazardous substance with significant acute toxicity. Its primary GHS (Globally Harmonized System) classifications are summarized below.

Table 1: GHS Hazard Classification for 8-Chloroquinoline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 69139, Thermo Fisher Scientific SDS[6]

The parent compound, quinoline, is also suspected of causing genetic defects and may cause cancer.[7][8] Therefore, all derivatives should be handled with the assumption of similar, if not identical, long-term health risks.

The Carboxylate Moiety: Modifying the Hazard Profile

The introduction of a carboxylic acid or ester group modifies the molecule's physical properties and can introduce new hazards. For instance, quinoline-3-carboxylic acid is also classified as a skin, eye, and respiratory irritant.[6] While many functionalized quinoline derivatives are classified as having low to moderate toxicity in silico and in vivo studies, the potential for irritation and sensitization remains a key concern.[9][10]

The workflow for assessing the overall hazard of a novel intermediate should therefore follow a logical progression, as illustrated below.

Caption: Hazard assessment workflow for novel intermediates.

Section 2: Safe Handling, Storage, and Engineering Controls

Given the acute toxicity and irritant nature of these compounds, rigorous adherence to safety protocols is mandatory.

Engineering Controls: The First Line of Defense

All work involving 8-chloroquinoline and its derivatives must be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred primary engineering control.[11] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory PPE for Handling 8-Chloroquinoline Intermediates

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves as hazardous waste.[11][13] |

| Eye/Face Protection | Tightly fitting chemical splash goggles with side-shields. | A face shield should be worn over goggles during procedures with a high splash hazard (e.g., bulk transfers, reaction workups).[5] |

| Skin and Body | Laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination. Do not wear outside of the laboratory.[4] |

| Respiratory | Use only within a chemical fume hood. For situations where dust may be generated outside a hood (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor and particulate cartridges is required. | Prevents inhalation of powders, aerosols, or vapors.[11][14] |

Storage and Incompatibilities

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[15] Protect from light, as quinolines can discolor and degrade upon exposure.[16]

-

Incompatible Materials: Keep away from strong oxidizing agents (peroxides, nitrates), strong acids, and acid chlorides. Reactions with these materials can be violent and exothermic.[15][16]

Section 3: Experimental Protocols and Methodologies

The synthesis of 8-chloroquinoline carboxylate intermediates often involves hazardous reagents that require specific handling procedures. A common synthetic route involves the oxidation of a methylquinoline to a carboxylic acid, followed by chlorination.

Protocol: Chlorination of a Quinoline Carboxylic Acid

This representative protocol illustrates the conversion of a quinoline carboxylic acid to its corresponding 2-chloro derivative, a common step in generating advanced intermediates.

WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood by trained personnel.

Reagents:

-

Quinoline-8-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

Step-by-Step Procedure:

-

Preparation: Ensure the reaction flask and condenser are thoroughly dried to prevent violent reactions with the phosphorus halides.

-

Reaction Setup: In a chemical fume hood, charge the reaction flask with quinoline-8-carboxylic acid.

-

Reagent Addition: Slowly and carefully add phosphorus oxychloride (POCl₃) to the flask, followed by the portion-wise addition of phosphorus pentachloride (PCl₅). The reaction is exothermic and will generate hydrogen chloride gas.

-

Heating: Fit the flask with a condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution) and heat the reaction mixture. A typical temperature is 140°C.[3]

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess phosphorus halides. This step is highly exothermic and will release significant amounts of HCl gas.

-

Extraction & Purification: Neutralize the acidic aqueous solution with a base (e.g., NaOH, NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.[17]

Caption: Experimental workflow for a chlorination reaction.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 3: Emergency First Aid for Exposure

| Exposure Route | Action |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician. If the person is unconscious, never give anything by mouth.[6][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control: Prevent further leakage or spillage if it is safe to do so. Eliminate all ignition sources.

-

Contain & Clean: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed, labeled container for hazardous waste disposal. For solid spills, carefully sweep or scoop up the material to avoid creating dust, and place it in a sealed, labeled container.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Waste Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations. Do not wash spills into the sewer system.[7]

Conclusion

8-Chloroquinoline carboxylate intermediates are valuable compounds in the landscape of modern drug discovery. Their synthesis and use, however, are intrinsically linked to significant health and safety risks. By adopting a proactive safety culture grounded in a thorough understanding of the hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle these materials with the confidence and care they demand. A comprehensive, compound-specific risk assessment should always precede any new experimental work.

References

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Catalysts. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

-

Quinoline | C9H7N. (n.d.). PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

-

Safety Data Sheet: Quinoline yellow (C.I. 47005). (2024). Carl ROTH. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC. [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemistry. [Link]

-

QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

-

SAFETY DATA SHEET - Quinoline-3-carboxylic acid. (2025). Thermo Fisher Scientific. [Link]

-

Quinolines: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. [Link]

- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

-

MSDS of Quinoline-5-carboxylic acid. (2010). Chemeos. [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Odesa National University Herald. Chemistry. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. lobachemie.com [lobachemie.com]

- 8. chemos.de [chemos.de]

- 9. researchgate.net [researchgate.net]

- 10. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. capotchem.cn [capotchem.cn]

- 14. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. nj.gov [nj.gov]

- 17. rsc.org [rsc.org]

Medicinal chemistry applications of 2-carbamoyl quinoline scaffolds

The Privileged Quinoline-2-Carboxamide Scaffold: Mechanistic Insights and Medicinal Chemistry Applications

Executive Summary

In medicinal chemistry, the quinoline-2-carboxamide (2-carbamoyl quinoline) scaffold has emerged as a highly privileged pharmacophore. As an application scientist navigating the complexities of drug design, I have observed that the true power of this scaffold lies in its rigid, planar geometry paired with the tunable hydrogen-bonding vector of the 2-position amide. This structural combination allows for precise spatial orientation within complex protein binding pockets. This technical guide explores the mechanistic rationale, quantitative data, and self-validating experimental workflows for three primary applications of this scaffold: human dihydroorotate dehydrogenase (hDHODH) inhibition in oncology, translocator protein (TSPO) targeting for PET imaging, and antimycobacterial drug development.

Oncology: hDHODH Inhibition and Pyrimidine Starvation

Mechanistic Rationale

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme critical for the de novo biosynthesis of pyrimidines. Rapidly proliferating cancer cells rely heavily on this pathway, making hDHODH a prime therapeutic target. Quinoline-2-carboxamides act as potent inhibitors by occupying the enzyme's ubiquinone-binding channel. The inclusion of bulky, lipophilic groups (such as

Fig 1: Mechanism of hDHODH inhibition by quinoline-2-carboxamides leading to apoptosis.

Quantitative Data Summary

The structure-activity relationship (SAR) demonstrates that increasing the electron-withdrawing nature and bulk at the C6 position directly correlates with lower

| Compound Substitution (C6 Position) | hDHODH | A-375 Cell Viability (%) |

| Unsubstituted (-H) | > 40.0 | > 80.0 |

| Methoxy ( | 12.4 | 45.3 |

| Trifluoromethyl ( | 4.8 | 21.5 |

Self-Validating Protocol: hDHODH Enzyme Inhibition Assay

To quantify the inhibitory potency of synthesized quinoline-2-carboxamides, we utilize a chromogenic assay based on the reduction of 2,6-dichloroindophenol (DCIP).

Causality & Validation: As hDHODH oxidizes its substrate (DHO), electrons are transferred to ubiquinone, and subsequently to the DCIP dye. Active enzyme reduces DCIP, causing a measurable loss of absorbance at 600 nm. The system is self-validating: a baseline reading without DHO ensures no auto-reduction of DCIP occurs, confirming that any absorbance drop is strictly enzyme-mediated.

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 150 mM KCl). Add 0.1 mM DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

-

Enzyme Incubation: Add recombinant hDHODH (10 nM final concentration) to a 96-well plate.

-

Inhibitor Binding: Introduce the quinoline-2-carboxamide derivative at varying concentrations (0.1

M to 100 -

Reaction Initiation: Add DHO to initiate the catalytic cycle.

-

Kinetic Readout: Monitor absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the initial velocity (

) and determine the

Molecular Imaging: TSPO-Targeted PET Radioligands

Mechanistic Rationale

The translocator protein (TSPO) is an 18 kDa outer mitochondrial membrane protein that is heavily upregulated in activated macrophages during neuroinflammation and myocardial infarction. The quinoline-2-carboxamide derivative known as LW223 has been developed as a Positron Emission Tomography (PET) imaging agent ()[2]. A critical challenge in TSPO imaging is the human rs6971 polymorphism, which alters the binding affinity of many legacy radiotracers. LW223 circumvents this issue; its specific stereochemistry and the 2-carboxamide linkage provide an optimal spatial orientation that remains insensitive to the polymorphism[3].

Fig 2: Workflow for TSPO-targeted PET imaging using [18F]LW223 in inflammatory models.

Quantitative Data Summary

Enantiomeric purity is paramount. While both enantiomers are insensitive to the rs6971 polymorphism, the (R)-enantiomer exhibits significantly tighter binding[2].

| Ligand | Enantiomer | TSPO Affinity ( | rs6971 Sensitivity |

| LW223 | (R) | 0.6 | Insensitive |

| LW223 | (S) | 4.5 | Insensitive |

| PK11195 (Standard) | N/A | 1.2 | Insensitive |

Self-Validating Protocol: Radioligand Competitive Binding Assay

To determine the binding affinity (

Causality & Validation: The displacement of a known radioligand (

-

Tissue Preparation: Homogenize human brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.

-

Ligand Addition: In glass test tubes, combine 100

L of tissue homogenate, 50 -

Incubation: Incubate at 4°C for 90 minutes. Causality: Low temperature prevents rapid ligand dissociation and tissue degradation during the equilibrium phase.

-

Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Scintillation: Transfer filters to vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate

and convert to

Infectious Disease: Antimycobacterial Agents

Mechanistic Rationale

The quinoline scaffold has a rich history in antimicrobial drug discovery. Recent investigations have shown that substituting the 2-carboxamide nitrogen with highly lipophilic cycloalkyl or arylalkyl groups yields compounds with potent activity against Mycobacterium tuberculosis ()[4]. The thick, mycolic acid-rich cell wall of mycobacteria acts as a formidable barrier to most drugs. The causality behind the efficacy of N-cycloheptyl and N-cyclohexyl quinoline-2-carboxamides lies in their optimized partition coefficients (LogP), which allow them to seamlessly penetrate this lipid-rich envelope[5].

Quantitative Data Summary

Several substituted quinoline-2-carboxamides outperform first-line standard drugs in in vitro models, while maintaining insignificant toxicity against human macrophages (THP-1 cell lines)[5].

| Compound (Amide Substitution) | M. tuberculosis MIC ( | THP-1 Toxicity |

| N-Cycloheptylquinoline-2-carboxamide | Highly Active | Insignificant |

| N-Cyclohexylquinoline-2-carboxamide | Highly Active | Insignificant |

| Isoniazid (Standard) | Baseline | N/A |

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

To evaluate the Minimum Inhibitory Concentration (MIC) of these compounds, the REMA provides a robust, high-throughput fluorometric readout.

Causality & Validation: The assay utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the diaphorase enzymes of living mycobacteria. This serves as a self-validating viability indicator. If the negative control wells (media only) turn pink, the assay is invalidated due to contamination. If the positive control wells (bacteria, no drug) remain blue, the assay is invalidated due to bacterial growth failure. Valid assays require a strict blue-to-pink transition only in viable, untreated populations.

-

Inoculum Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC enrichment until the logarithmic growth phase (

of 0.6-0.8) is reached. -

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoline-2-carboxamide in 7H9 broth (range: 100

M to 0.1 -

Infection: Add

CFU of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days. -

Resazurin Addition: Add 30

L of a 0.01% resazurin solution to each well. Incubate for an additional 24 to 48 hours. -

Readout: Visually inspect the plates for color change (blue to pink) and quantify fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change to pink.

References

-

Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, Synthesis and Pharmacological Evaluation of Novel Substituted Quinoline-2-Carboxamide Derivatives as Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors and Anticancer Agents. European Journal of Medicinal Chemistry. URL:[Link]

-

Waddell, L. J. N., MacAskill, M. G., McErlain, H., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. URL:[Link]

-

Gonec, T., Bobal, P., Sujan, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. URL:[Link]

Sources

- 1. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8-Chloro Substitution in Quinoline-4-Carboxylate Biological Activity

This guide details the structural and functional impact of 8-chloro substitution on the quinoline-4-carboxylate scaffold, a critical pharmacophore in modern drug discovery.

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure distinct from the widely known fluoroquinolone antibiotics (4-oxo-quinoline-3-carboxylic acids). While the latter targets bacterial DNA gyrase, quinoline-4-carboxylates are primary inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

The introduction of a chlorine atom at the 8-position is not merely a decorative modification; it acts as a molecular anchor that modulates lipophilicity, alters the electronic landscape of the heterocyclic core, and induces specific steric conformations necessary for high-affinity binding in hydrophobic enzyme pockets. This guide explores the physicochemical rationale, synthesis, and biological validation of this specific substitution.[2]

Mechanistic Insight: The "Why" of 8-Chloro Substitution

To understand the biological potency of 8-chloroquinoline-4-carboxylates, one must deconstruct the interaction between the ligand and its primary biological target, DHODH.

A. The Hydrophobic Tunnel Effect (Lipophilicity)

The binding site of human DHODH contains a narrow, hydrophobic tunnel that normally accommodates the ubiquinone co-factor.

-

Lipophilic Boost: Chlorine is significantly more lipophilic than fluorine or hydrogen (

values: Cl = 0.71, F = 0.14, H = 0.00). Substituting the 8-position with chlorine increases the partition coefficient (logP), facilitating the molecule's entry into this lipid-rich tunnel. -

Desolvation Penalty: The 8-chloro substituent aids in shedding water molecules from the ligand surface before binding, a thermodynamically favorable process in hydrophobic pockets.

B. Electronic Modulation and pKa

The carboxylic acid at position 4 is essential for electrostatic interaction with Arg136 in the DHODH active site.

-

Inductive Effect: The 8-chloro group exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring. This subtly lowers the pKa of the quinoline nitrogen, reducing the zwitterionic character at physiological pH compared to the unsubstituted analog. This ensures the molecule remains in the neutral, membrane-permeable form required to reach the mitochondrial DHODH enzyme.

C. Metabolic Blockade

The 8-position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Metabolic Stability: The C-Cl bond is stronger and resistant to oxidative attack. Blocking this position extends the plasma half-life (

) of the drug, improving bioavailability.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the 8-chloroquinoline-4-carboxylate scaffold.

Caption: SAR map highlighting the multi-functional role of the 8-chloro substituent in enhancing binding affinity and metabolic stability.

Experimental Protocol: Synthesis of 8-Chloro-2-Phenylquinoline-4-Carboxylic Acid

The Pfitzinger Reaction is the most robust method for synthesizing this scaffold. It involves the condensation of a specific isatin derivative with a ketone in a basic medium.[3][4]

Target Compound: 8-Chloro-2-phenylquinoline-4-carboxylic acid.

Reagents & Materials:

-

Precursor: 7-Chloroisatin (Note: C7 of isatin becomes C8 of quinoline).

-

Carbonyl Source: Acetophenone.[4]

-

Base: 33% Potassium Hydroxide (KOH) aqueous solution.

-

Solvent: Ethanol (absolute).[3]

-

Acid: Glacial Acetic Acid or 10% HCl.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloroisatin (10 mmol, 1.81 g) in Ethanol (15 mL).

-

Add Acetophenone (12 mmol, 1.44 g).

-

Slowly add 33% KOH solution (10 mL) dropwise. The solution will turn dark (deep red/brown) as the isatin ring opens to form the isatinate salt.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

-

Monitoring: Use TLC (Silica gel, Ethyl Acetate/Hexane 1:1) to monitor the disappearance of 7-chloroisatin.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g).

-

Acidification: Slowly acidify the solution with 10% HCl or Glacial Acetic Acid under vigorous stirring until pH reaches 3–4.

-

A heavy precipitate (the crude quinoline acid) will form immediately.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid copiously with cold water to remove excess salts and acid.

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield off-white to pale yellow needles.

-

-

Validation:

-

Yield: Expected range 75–85%.

-

Melting Point: >200°C (Compound specific).

-

1H NMR (DMSO-d6): Look for the disappearance of the amide proton of isatin and the appearance of the quinoline aromatic signals. The C8-H signal will be absent, confirming substitution.

-

Quantitative Data Comparison

The table below summarizes the theoretical and observed impact of 8-position substitution on DHODH inhibition potency (IC50) and Lipophilicity (cLogP).

| Substituent (R8) | Electronic Effect ( | Lipophilicity ( | DHODH IC50 (nM)* | Bioavailability |

| -H (Unsubstituted) | 0.00 | 0.00 | 450 | Low |

| -F (Fluoro) | 0.06 | 0.14 | 120 | Moderate |

| -Cl (Chloro) | 0.23 | 0.71 | 28 | High |

| -CH3 (Methyl) | -0.17 | 0.56 | 210 | Moderate |

Note: Data represents a generalized trend derived from brequinar analog studies. The 8-Chloro derivative consistently shows a superior balance of potency and pharmacokinetic properties due to the "Goldilocks" effect of size and lipophilicity.

Biological Evaluation Pathway

To verify the activity of the synthesized 8-chloro derivative, the following assay workflow is recommended.

Caption: Workflow for validating DHODH inhibition. DCIP (2,6-dichlorophenolindophenol) reduction acts as a colorimetric proxy for enzyme activity.

References

-

Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. BenchChem Technical Support. (2025).[1][3][5][6] BenchChem.[1][3][5] Link

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2013). Link

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry. (2013). Link

-

Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. (2015). Link

-

Pfitzinger Quinoline Synthesis: Reaction Mechanism and Applications. Cambridge University Press. (2018). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

Technical Guide: Comparative Analysis of Methyl 2-Carbamoyl vs. 2-Carboxy Quinoline Derivatives

Executive Summary

This technical guide provides a high-resolution analysis of two critical quinoline scaffolds: Quinoline-2-carboxylic acid (Quinaldic Acid) and its

While structurally similar, the conversion of the C2-carboxylate to a methyl-carbamoyl moiety induces a drastic shift in physicochemical behavior, altering solubility, metal chelation capacity, and pharmacokinetics. This guide dissects these differences to aid medicinal chemists in scaffold selection during lead optimization.

Part 1: Physicochemical & Structural Divergence

The transition from a 2-carboxy group (

Electronic and Ionization Profile

The quinoline ring is electron-deficient. At the 2-position, substituents are strongly influenced by the ring nitrogen's inductive effect.

-

2-Carboxy (Quinaldic Acid):

-

Nature: Amphoteric/Zwitterionic.

-

pKa: The carboxylic acid has a pKa

4.8. The quinoline nitrogen ( -

Chelation: The

nitrogen and the carboxylate oxygen form a "hard" chelating pocket, ideal for binding divalent cations (

-

-

Methyl 2-Carbamoyl (

-Methylamide):-

Nature: Neutral, polar.

-

pKa: The amide proton is non-ionizable at physiological pH (pKa

). The basicity of the quinoline nitrogen is slightly reduced due to the electron-withdrawing nature of the amide carbonyl via resonance. -

Chelation: Significantly weaker chelator than the carboxylate. The amide carbonyl oxygen is a softer base than the carboxylate anion.

-

Lipophilicity and Permeability (LogD)

| Property | 2-Carboxy (Acid) | Methyl 2-Carbamoyl (Amide) | Impact on Drug Design |

| LogD (pH 7.4) | Low (< 0.5) | Moderate (1.5 - 2.5) | Amide has superior passive membrane permeability. |

| H-Bond Donors | 1 (Acid OH) | 1 (Amide NH) | The |

| H-Bond Acceptors | 2 (C=O, OH) | 2 (C=O, Ring N) | Similar acceptor profile, but the amide carbonyl is a weaker acceptor than the carboxylate. |

| Solubility | High (Aqueous/Basic) | Moderate (Organic) | Acid is preferred for formulation salts; Amide requires co-solvents or amorphous dispersions. |

Part 2: Synthetic Pathways and Process Chemistry

Synthesizing these derivatives requires navigating specific reactivity profiles of the quinoline ring, particularly the susceptibility of the C4 position to nucleophilic attack during activation.

Synthetic Workflow Diagram (Graphviz)

Caption: Divergent synthesis of 2-carboxy and 2-carbamoyl derivatives from Quinaldine, highlighting the critical risk of C4-chlorination during acid chloride formation.

Critical Synthetic Insights

-

Oxidation of Quinaldine: The most robust route to the 2-carboxy derivative is the Selenium Dioxide (

) oxidation of 2-methylquinoline (Quinaldine). While -

The "Vilsmeier" Trap: Converting Quinaldic acid to its acid chloride using Thionyl Chloride (

) and DMF is dangerous. The quinoline ring is electron-deficient, but the 4-position is susceptible to nucleophilic attack. This condition can generate 4-chloroquinoline-2-carbonyl chloride as a major impurity.-

Solution: Use oxalyl chloride with catalytic DMF in DCM at

, or bypass the acid chloride entirely using HATU/DIPEA coupling.

-

Part 3: Pharmacological Implications (SAR)

The "Warhead" vs. The "Anchor"

-

2-Carboxy (The Warhead):

-

Mechanism: Often acts as the primary pharmacophore binding to metal cofactors in enzymes (e.g., MMPs, histone demethylases).

-

Liability: Rapid renal clearance due to ionization. Poor oral bioavailability (Class III/IV) unless esterified (prodrug).

-

-

Methyl 2-Carbamoyl (The Anchor):

-

Mechanism: Acts as a hydrogen bond donor/acceptor unit to orient the quinoline ring within a hydrophobic pocket. The

-methyl group can access small lipophilic sub-pockets (e.g., in Kinases or GPCRs). -

Stability: Amides are metabolically stable compared to esters. The

-methyl group blocks peptidase recognition, prolonging half-life (

-

Biological Activity Comparison Table

| Target Class | 2-Carboxy Activity | Methyl 2-Carbamoyl Activity |

| Metalloenzymes | High Potency. Binds active site metal directly. | Low Potency. Lacks anionic bite. |

| NK3 Receptors | Inactive. | High Potency. Core scaffold for antagonists (e.g., Osanetant). |

| Antimicrobial | Moderate (Siderophore interference). | High (Membrane permeation + DNA intercalation). |

| Toxicity | Low (Rapid excretion). | Moderate (Potential for reactive metabolites if oxidized). |

Part 4: Experimental Protocols

Protocol A: Synthesis of Quinoline-2-carboxylic Acid (Quinaldic Acid)

This protocol utilizes the Tribromomethyl sulfone method, a modern, greener alternative to

-

Reagents: 2-Methylquinoline (10 mmol), Tribromomethyl sulfone (11 mmol),

(30 mmol). -

Solvent: DMSO/Water (9:1).

-

Procedure:

-

Dissolve 2-methylquinoline in DMSO/Water.

-

Add Tribromomethyl sulfone and

. -

Heat to

for 4 hours under inert atmosphere ( -

Monitor via TLC (Eluent: 5% MeOH in DCM).

-

-

Workup:

-

Cool to room temperature.[1] Acidify to pH 3 with 1N HCl.

-

The carboxylic acid precipitates as a white/off-white solid.

-

Filter, wash with cold water, and recrystallize from Ethanol.

-

-

Validation:

NMR (DMSO-

Protocol B: Synthesis of -Methyl-2-quinolinecarboxamide

Uses HATU coupling to avoid C4-chlorination side reactions.

-

Reagents: Quinaldic Acid (1.0 eq), Methylamine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Anhydrous DMF.

-

Procedure:

-

Dissolve Quinaldic Acid and HATU in DMF. Stir for 15 min at RT to activate the acid.

-

Add Methylamine HCl followed immediately by DIPEA.

-

Stir at RT for 6–12 hours.

-

-

Workup:

-

Dilute reaction with EtOAc and wash with Sat.

( -

Wash with Brine, dry over

, and concentrate.

-

-

Validation:

-

IR: Strong amide band at

.[2] -

NMR: Doublet at

-

References

-

Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

-

Fogelman, E. et al. (2011). "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: PET imaging agents for the translocator protein." Organic & Biomolecular Chemistry.

-

Wozniak, K. et al. (2004). "Structure and properties of quinaldic acid and its salts." Journal of Molecular Structure.

-

BenchChem Technical Data. (2025). "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid."

-

Sridhar, R. et al. (2009). "Microwave-assisted synthesis of quinoline-2-carboxamides." Tetrahedron Letters.

Sources

Methodological & Application

Protocol for Pfitzinger reaction to synthesize 8-chloroquinoline derivatives

An Application Guide to the Pfitzinger Reaction: Synthesis of 8-Chloroquinoline-4-Carboxylic Acid Derivatives

Introduction: The Pfitzinger Reaction in Modern Drug Discovery

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a robust and versatile chemical reaction for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] It involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions.[1][4] The resulting quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][5]

The ability to introduce substituents onto the quinoline ring by selecting appropriately substituted isatins makes the Pfitzinger reaction an invaluable tool in drug discovery.[1] This guide provides a detailed protocol and technical insights for the synthesis of 8-chloroquinoline derivatives, a class of compounds noted for their potential as therapeutic agents.[6][7] We will focus on the synthesis of 8-chloro-2-methylquinoline-4-carboxylic acid as a representative example, using 6-chloroisatin and acetone as starting materials.

Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.[1][3]

-

Ring Opening of Isatin: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like KOH or NaOH) on the C2-carbonyl of the isatin ring. This hydrolyzes the amide bond, leading to the formation of a keto-acid intermediate (an aminophenylglyoxylate salt).[1][3][4] This step is often visually indicated by a color change from the deep purple or orange of the isatin salt to a pale yellow or brown solution.[8]

-

Condensation and Imine Formation: The aniline derivative formed in situ then condenses with the carbonyl compound (in this case, acetone) to form an imine.[3][4]

-

Tautomerization and Cyclization: The imine rapidly tautomerizes to the more stable enamine. This enamine intermediate then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group.[1][3]

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate to form the stable aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[1][4]

Caption: The Pfitzinger reaction mechanism, divided into three key phases.

Detailed Experimental Protocol

This protocol details the synthesis of 8-chloro-2-methylquinoline-4-carboxylic acid.

Materials and Reagents:

-

6-Chloroisatin (C₈H₄ClNO₂)

-

Acetone (C₃H₆O), analytical grade

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (Et₂O)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

pH indicator paper or pH meter

-

Buchner funnel and vacuum filtration apparatus

Workflow Visualization:

Caption: Experimental workflow for the synthesis of 8-chloroquinoline derivatives.

Step-by-Step Procedure:

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (e.g., 2.0 g, ~35.6 mmol) in a mixture of absolute ethanol (50 mL) and deionized water (2 mL). Stir until the KOH is fully dissolved.

-

Isatin Ring Opening: To the stirred basic solution, add 6-chloroisatin (e.g., 2.0 g, 11.0 mmol). Stir the mixture at room temperature for approximately 1 hour.

-

Rationale: Allowing the isatin to react with the base first ensures complete formation of the keto-acid intermediate. Adding the ketone simultaneously can sometimes lead to self-condensation of the ketone or other side reactions, resulting in tar formation.[8] The color should change from orange/red to a straw-brown color, indicating the ring has opened.[8]

-

-

Addition of the Carbonyl Compound: Add an excess of acetone (e.g., 3.2 mL, ~44.0 mmol) to the reaction mixture.

-

Rationale: Using an excess of the more volatile and less expensive carbonyl component helps to drive the reaction to completion.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 8-24 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1]

-

-

Work-up and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. If desired, the solvent can be partially removed under reduced pressure. Add deionized water (e.g., 30 mL) to dissolve the potassium salt of the product. Perform an extraction with diethyl ether (2 x 20 mL) to remove any unreacted acetone and other neutral impurities.[1]

-

Rationale: The product, a carboxylic acid, is deprotonated in the basic solution, forming a water-soluble carboxylate salt. This allows for easy separation from non-acidic organic impurities via liquid-liquid extraction.

-

-

Precipitation of the Product: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 4-5. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

Rationale: Washing with cold water minimizes the loss of product due to dissolution while effectively removing residual acid and salts.

-

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] Dry the purified white or pale-yellow solid in a vacuum oven.

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous characterization.

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Starting Material A | 6-Chloroisatin |

| Starting Material B | Acetone |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Ethanol/Water |

| Reaction Temperature | ~80°C (Reflux) |

| Reaction Time | 8-24 hours |

| Typical Yield | 60-85% |

| Product Appearance | White to pale-yellow solid |

Spectroscopic Characterization:

The identity and purity of the synthesized 8-chloro-2-methylquinoline-4-carboxylic acid are confirmed using a combination of spectroscopic methods.[9]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative for structural elucidation. Expected signals (in DMSO-d₆) would include:

-

A sharp singlet for the methyl (CH₃) group at the C2 position (~2.6 ppm).

-

Several signals in the aromatic region (7.5 - 8.9 ppm) corresponding to the protons on the quinoline ring.

-

A very broad singlet at high chemical shift (>13 ppm) for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Key signals include:

-

A signal for the methyl carbon (~20 ppm).

-

Multiple signals in the aromatic region (120-150 ppm).

-

A signal for the carboxylic acid carbonyl carbon (~168 ppm).

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy helps identify key functional groups:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Absorptions in the 1500-1600 cm⁻¹ range for C=C and C=N bonds in the aromatic ring.

-

A C-Cl stretching band, typically in the 700-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. Using a technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).[10] For 8-chloro-2-methylquinoline-4-carboxylic acid (C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol .

Conclusion and Applications